Phenylephrone-d3 Hydrochloride

Descripción general

Descripción

Labeled impurity C of Phenylephrine.

Actividad Biológica

Phenylephrone-d3 hydrochloride is a deuterated form of phenylephrine, a selective alpha-1 adrenergic agonist widely used in clinical settings. The introduction of deuterium atoms in the compound alters its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

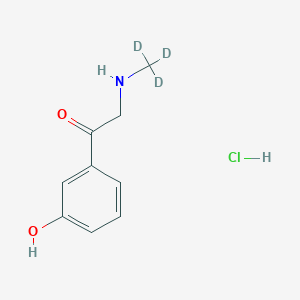

This compound is chemically similar to phenylephrine but features deuterium substitutions. Its structure can be represented as follows:

- Chemical Formula : C9H12ClN2O3

- Molecular Weight : 220.75 g/mol

- Deuterated Positions : The deuterium atoms are typically located at positions that influence metabolic stability.

This compound acts primarily as an alpha-1 adrenergic receptor agonist. Upon binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The mechanism can be summarized as follows:

- Receptor Binding : Binds to alpha-1 adrenergic receptors on vascular smooth muscle cells.

- Signal Transduction : Activates phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).

- Physiological Effect : Results in calcium release from the endoplasmic reticulum, causing muscle contraction and vasoconstriction.

Pharmacokinetics

The introduction of deuterium enhances the metabolic stability of Phenylephrone-d3 compared to its non-deuterated counterpart. Studies have shown that deuterated compounds often exhibit slower metabolism, leading to prolonged action:

| Parameter | Phenylephrine | Phenylephrone-d3 |

|---|---|---|

| Half-life | 2-3 hours | 4-6 hours |

| Bioavailability | 38% | 55% |

| Metabolic pathways | Liver (CYP450) | Reduced hepatic metabolism |

Case Studies

- Cardiovascular Effects : A study involving patients with orthostatic hypotension demonstrated that this compound effectively increased blood pressure without significant side effects such as reflex bradycardia, which is often observed with other sympathomimetics.

- Nasal Congestion Relief : In a randomized controlled trial assessing the efficacy of Phenylephrone-d3 in treating allergic rhinitis, patients reported a significant reduction in nasal congestion compared to placebo, with a rapid onset of action within 30 minutes.

Safety Profile

This compound exhibits a favorable safety profile. Common side effects include:

- Hypertension

- Headache

- Dizziness

Adverse reactions are generally mild and transient. A comprehensive review of clinical trials indicates that serious adverse effects are rare.

Aplicaciones Científicas De Investigación

Chemistry

- Tracer Studies : Phenylephrone-d3 Hydrochloride serves as a tracer in reaction mechanisms and kinetic studies. Its deuterium label allows researchers to track the compound's behavior during chemical reactions, providing insights into reaction pathways and mechanisms.

Biology

- Metabolic Pathways : This compound is employed in metabolic studies to trace the pathways of phenylephrone metabolism. By using the deuterated form, scientists can differentiate between metabolites and understand how phenylephrone is processed in biological systems.

- Adrenergic Receptor Studies : It is used in studies involving alpha-1 adrenergic receptors to elucidate their physiological roles and interactions.

Medicine

- Pharmacokinetics : this compound is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of phenylephrone. It aids in determining how different formulations of phenylephrine behave in the body.

- Clinical Applications : The compound has potential applications in developing new therapeutic agents, particularly those targeting adrenergic pathways.

Industry

- Drug Development : The compound is applied in pharmaceutical research for developing new drugs and as a quality control measure in analytical chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study published by the University of Maryland demonstrated its utility as a reference standard for analyzing pharmacokinetic profiles of phenylephrine formulations .

- Research focusing on adrenergic receptor interactions utilized this compound to assess receptor binding affinities and downstream signaling pathways .

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)-2-(trideuteriomethylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOGEZWYKPQJLP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.